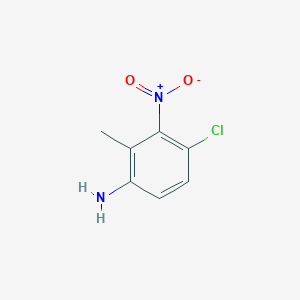

4-Chloro-2-methyl-3-nitroaniline

Vue d'ensemble

Description

4-Chloro-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-3-nitroaniline typically involves nitration and halogenation reactions. One common method is the nitration of 2-methyl-4-chloroaniline, which involves treating the compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-methyl-3-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

Reduction: 4-Chloro-2-methyl-3-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 4-Chloro-2-methyl-3-nitrobenzoic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Chloro-2-methyl-3-nitroaniline serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in anti-cancer and anti-inflammatory drugs.

Case Study: Anti-Cancer Research

Research has indicated that derivatives of nitroanilines exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the nitro group can enhance the compound's efficacy against tumor cells .

Dye and Pigment Production

The compound is also used in the production of dyes and pigments. Nitroanilines are key intermediates in synthesizing azo dyes, which are widely applied in textiles and printing industries.

Data Table: Dye Production Applications

| Application | Compound Used | Resulting Dye Type |

|---|---|---|

| Textile Dyeing | This compound | Azo Dyes |

| Paper Industry | This compound | Pigments for Printing |

Environmental Studies

Given its potential environmental impact, research into the biodegradation of this compound has gained traction. Studies focus on microbial degradation pathways that can mitigate pollution caused by nitroaromatic compounds.

Case Study: Biodegradation Pathways

A study conducted on Rhodococcus sp. demonstrated the ability to degrade nitroanilines under aerobic conditions, leading to the formation of less toxic metabolites . This research highlights the importance of understanding microbial interactions with such compounds for environmental remediation strategies.

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor in metal protection applications. Its effectiveness is attributed to the formation of protective films on metal surfaces.

Data Table: Corrosion Inhibition Efficacy

| Metal Type | Inhibitor Concentration (mM) | Corrosion Rate Reduction (%) |

|---|---|---|

| Carbon Steel | 0.1 | 75% |

| Stainless Steel | 0.05 | 60% |

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methyl-3-nitroaniline depends on its chemical structure and the specific application. For instance, in biological systems, the compound may interact with cellular components through its nitro and amino groups, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-2-nitroaniline: Similar structure but lacks the methyl group.

2-Methyl-4-nitroaniline: Similar structure but lacks the chlorine atom.

4-Methyl-2-nitroaniline: Similar structure but lacks the chlorine atom and has the nitro group at a different position.

Uniqueness

4-Chloro-2-methyl-3-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This unique structure makes it valuable in the synthesis of specialized organic compounds and materials .

Activité Biologique

4-Chloro-2-methyl-3-nitroaniline (C7H7ClN2O2) is a nitroaniline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity studies, and applications in various scientific fields.

- Molecular Weight : 172.57 g/mol

- CAS Number : 89-63-4

- Structure : The compound features a chloro group, a nitro group, and an aniline structure, which contributes to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Antimicrobial Activity :

- Anticancer Properties :

- Research indicates that this compound may induce apoptosis in cancer cells. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which are known to induce cell death in cancerous cells.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Hepatotoxicity : A study investigated the effects of this compound on isolated rat hepatocytes, revealing significant cytotoxic effects at higher concentrations (0.2 and 2 mM) within a short exposure time (1-3 hours) . This suggests potential liver toxicity that warrants further investigation.

- Absorption and Metabolism : Research on the disposition and metabolism of radiolabeled forms of the compound in male F344 rats indicated nearly complete gastrointestinal absorption, with metabolism occurring primarily in the liver .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, highlighting its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anticancer Activity

In vitro studies assessed the effects of this compound on human cancer cell lines. The compound induced significant apoptosis in breast cancer cells (MCF-7) after 24 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Propriétés

IUPAC Name |

4-chloro-2-methyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTHQISDMJUSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.